molecular formula C16H15F4N5O5 B279708 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol

Numéro de catalogue B279708
Poids moléculaire: 433.31 g/mol
Clé InChI: NTNFSMLRXCUIOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 60-2770 and has been extensively studied for its biochemical and physiological effects.

Mécanisme D'action

The mechanism of action of 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol involves the activation of sGC. This compound binds to the heme group of sGC and increases the production of cGMP, which leads to vasodilation and improved blood flow. This mechanism of action makes it a potential therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol have been extensively studied. It has been found to improve endothelial function, reduce blood pressure, and improve cardiac function. This compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its selective targeting of sGC. This compound has been shown to have minimal off-target effects, which makes it a potential therapeutic agent for the treatment of cardiovascular diseases. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol. One of the major areas of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the potential therapeutic applications of this compound in other fields, such as cancer research and neurological disorders. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of 3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-furoic acid with 4-nitro-3,5-dimethyl-1H-pyrazole-1-carbaldehyde to form 5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoic acid. This intermediate is then reacted with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole to yield the final product.

Applications De Recherche Scientifique

3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cardiovascular research. It has been found to selectively target the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC), which is a key regulator of cardiovascular function. This compound has been shown to increase the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.

Propriétés

Formule moléculaire

C16H15F4N5O5

Poids moléculaire

433.31 g/mol

Nom IUPAC

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C16H15F4N5O5/c1-7-12(25(28)29)8(2)23(21-7)6-9-3-4-11(30-9)14(26)24-16(27,15(19)20)5-10(22-24)13(17)18/h3-4,13,15,27H,5-6H2,1-2H3

Clé InChI

NTNFSMLRXCUIOB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C)[N+](=O)[O-]

SMILES canonique

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C)[N+](=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.